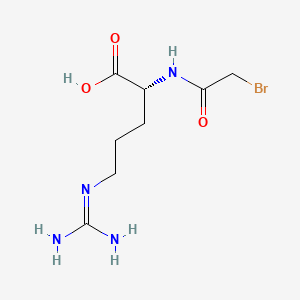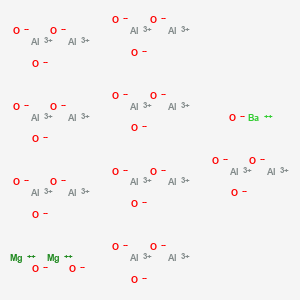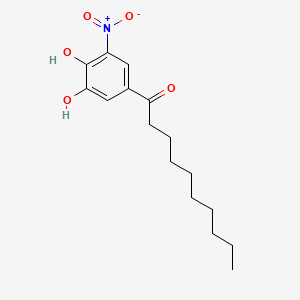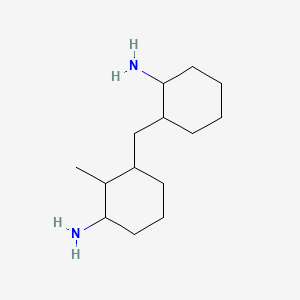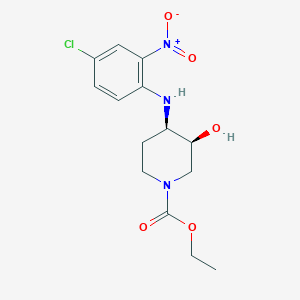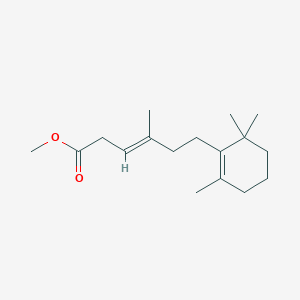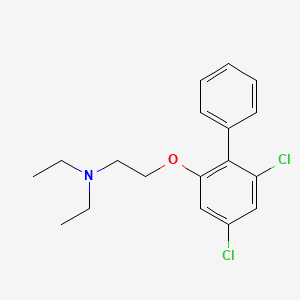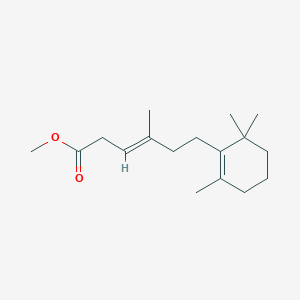
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester is a chemical compound with the molecular formula C17H28O2 It is known for its unique structure, which includes a cyclohexene ring and a hexenoic acid ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester typically involves the esterification of 3-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may utilize more robust catalysts and advanced purification techniques to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activity. It may have applications in the development of new pharmaceuticals or as a tool for studying biochemical pathways.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In industry, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and properties make it a valuable ingredient in various formulations.
Mécanisme D'action
The mechanism of action of 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The cyclohexene ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3Z)-: A similar compound with a different geometric configuration.
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-: Another geometric isomer with distinct properties.
Uniqueness
The uniqueness of 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester lies in its specific geometric configuration and the presence of both a cyclohexene ring and a hexenoic acid ester group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
165101-56-4 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
methyl (E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enoate |
InChI |
InChI=1S/C17H28O2/c1-13(9-11-16(18)19-5)8-10-15-14(2)7-6-12-17(15,3)4/h9H,6-8,10-12H2,1-5H3/b13-9+ |
Clé InChI |
RHIVEMKMSIGPND-UKTHLTGXSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC(=O)OC)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)CCC(=CCC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



